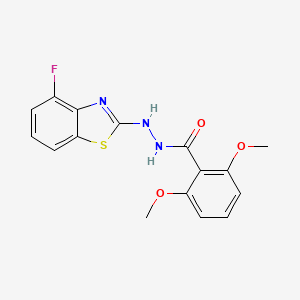

O-methyl N-(2-chlorophenyl)carbamothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

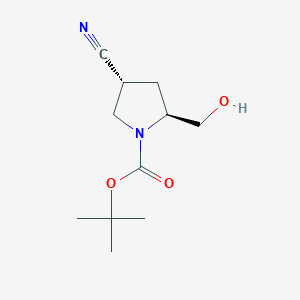

“O-methyl N-(2-chlorophenyl)carbamothioate” is a chemical compound with the formula C8H8ClNOS . It is a carbamothioate derivative .

Synthesis Analysis

A catalytic route to carbamothioate derivatives, such as “O-methyl N-(2-chlorophenyl)carbamothioate”, has been developed. This involves a reaction using isocyanides, elemental sulfur, and aryl iodides . The reactions involve two consecutive C–S bond formations .Molecular Structure Analysis

The molecular structure of “O-methyl N-(2-chlorophenyl)carbamothioate” is complex. The asymmetric unit of the title crystal structure is shown in the figure . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the table .Chemical Reactions Analysis

The synthesis of carbamothioate derivatives, such as “O-methyl N-(2-chlorophenyl)carbamothioate”, involves two consecutive C–S bond formations . The reaction scope has been examined using a range of isocyanides and aryl iodides .Scientific Research Applications

1. Conformational Properties and Intramolecular Interactions

O-methyl N-(2-chlorophenyl)carbamothioate and its derivatives have been studied for their structural and conformational properties. A detailed analysis, including single-crystal X-ray diffraction and quantum chemical calculations, revealed a rich conformational landscape around the central carbamothioate group. This research highlights the significance of chalcogen⋯chalcogen interactions in determining the conformational preference of such compounds. The study also delved into the electronic densities around specific pseudo-rings formed through intramolecular interactions, adding valuable insights into the structure-activity relationships of these compounds (Channar et al., 2020).

2. Agricultural Applications and Fungicide Release

In the agricultural sector, derivatives of O-methyl N-(2-chlorophenyl)carbamothioate, such as Carbendazim and Tebuconazole, have been utilized. These compounds are key in the prevention and control of fungal diseases in plants. Innovative carrier systems like solid lipid nanoparticles and polymeric nanocapsules have been designed for these fungicides, optimizing their release profiles and reducing environmental toxicity. This advancement in fungicide delivery systems is pivotal for sustainable agriculture, ensuring effective disease control while minimizing the ecological footprint (Campos et al., 2015).

3. Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds related to O-methyl N-(2-chlorophenyl)carbamothioate have been investigated for their potential in applications like dye-sensitized solar cells. Research on benzothiazolinone acetamide analogs, for instance, demonstrated good light harvesting efficiency and potential use in photovoltaic cells. Additionally, these compounds were explored for their ligand-protein interactions, providing insights into their bioactive potential and their interactions with specific proteins such as Cyclooxygenase 1 (COX1) (Mary et al., 2020).

4. Chemical Synthesis and Oligosaccharide Assembly

In the realm of synthetic chemistry, O-methyl N-(2-chlorophenyl)carbamothioate derivatives have been identified as promising building blocks for oligosaccharide synthesis. Their orthogonal character compared to other glycosyl donors, combined with stability and reactivity, makes them valuable for constructing complex carbohydrate structures. This discovery opens new avenues in the synthesis of oligosaccharides, which play crucial roles in various biological processes (Ranade et al., 2010).

properties

IUPAC Name |

O-methyl N-(2-chlorophenyl)carbamothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNOS/c1-11-8(12)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZPTANOZOILLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=S)NC1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-methyl N-(2-chlorophenyl)carbamothioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2364398.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2364401.png)

![N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2364407.png)

![3-Hydroxy-1-(4-methoxyphenyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2364409.png)

![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2364412.png)

![Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B2364415.png)

![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)